molecular formula C4H6ClNO2 B14617694 Acetamide, N-acetyl-N-chloro- CAS No. 59719-20-9

Acetamide, N-acetyl-N-chloro-

Cat. No.: B14617694
CAS No.: 59719-20-9
M. Wt: 135.55 g/mol
InChI Key: KGGMRBIQXHHALT-UHFFFAOYSA-N
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Description

Acetamide, N-acetyl-N-chloro- is an organic compound that belongs to the class of amides It is derived from acetic acid and contains both an acetyl and a chloro group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetamide, N-acetyl-N-chloro- can be synthesized through several methods. One common method involves the reaction of acetic anhydride with aniline, followed by chlorination. The reaction conditions typically include the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of Acetamide, N-acetyl-N-chloro- often involves large-scale chlorination processes. These processes are designed to ensure high yield and purity of the final product. The use of advanced chlorinating agents and optimized reaction conditions helps achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-acetyl-N-chloro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various N-acetyl derivatives, amines, and substituted amides. These products have significant applications in pharmaceuticals and chemical industries .

Scientific Research Applications

Acetamide, N-acetyl-N-chloro- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.

    Industry: It is used in the manufacture of polymers, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of Acetamide, N-acetyl-N-chloro- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes and proteins, leading to various biological effects. For example, it may interfere with DNA replication and protein synthesis, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, N-acetyl-N-chloro- is unique due to the presence of both acetyl and chloro groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

59719-20-9

Molecular Formula

C4H6ClNO2

Molecular Weight

135.55 g/mol

IUPAC Name

N-acetyl-N-chloroacetamide

InChI

InChI=1S/C4H6ClNO2/c1-3(7)6(5)4(2)8/h1-2H3

InChI Key

KGGMRBIQXHHALT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C(=O)C)Cl

Origin of Product

United States

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